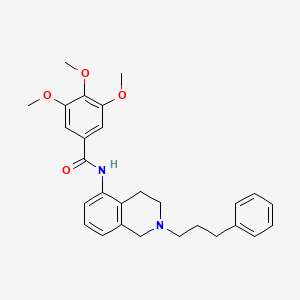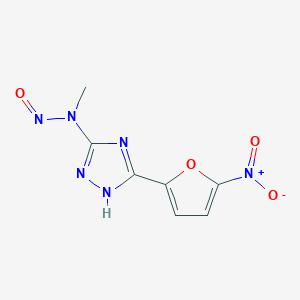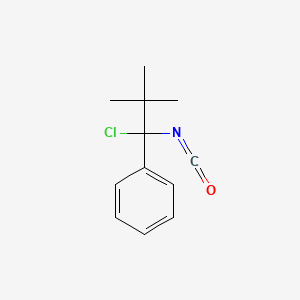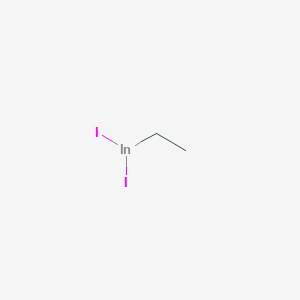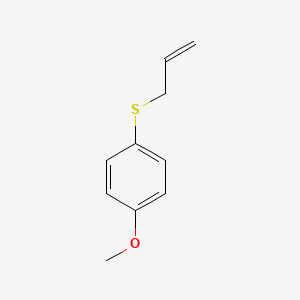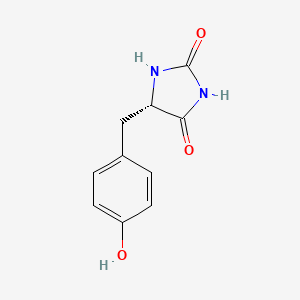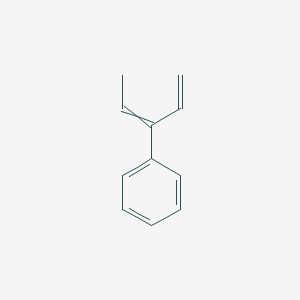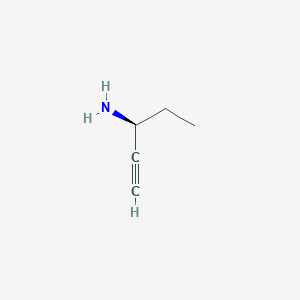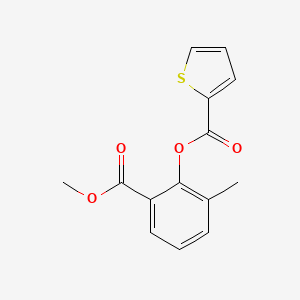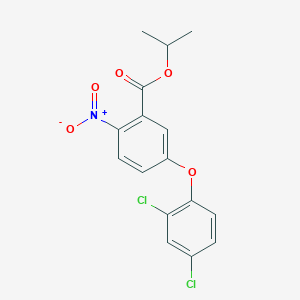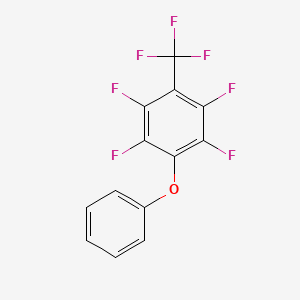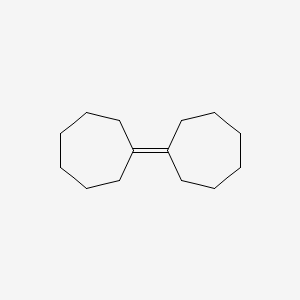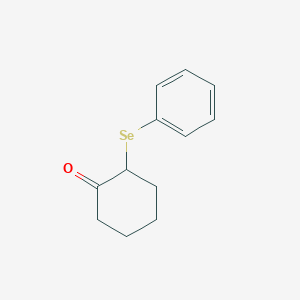
zinc;zirconium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc zirconium is a compound that combines the properties of zinc and zirconium, two elements known for their unique characteristics. Zinc is a bluish-white, lustrous metal that is brittle at ambient temperatures but malleable at 100-150°C. It is widely used in galvanization, alloys, and as a catalyst in various chemical reactions. Zirconium, on the other hand, is a grayish-white metal known for its high resistance to corrosion and its applications in nuclear reactors, surgical instruments, and various industrial processes. The combination of these two elements results in a compound with enhanced properties suitable for a wide range of applications.
準備方法
Synthetic Routes and Reaction Conditions: Zinc zirconate can be synthesized using various methods, one of the most common being the high-temperature calcination of a mixture of zinc oxide and zirconium dioxide. The process involves the following steps :
- A homogeneous mixture of zinc oxide and zirconium dioxide is prepared.
- The mixture is heated at high temperatures, typically in the range of 800 to 900 degrees Celsius.
- The product is then cooled and washed to remove any unreacted components, leaving behind a pure form of zinc zirconate.
Industrial Production Methods: Industrial production of zinc zirconium compounds often involves similar high-temperature processes but on a larger scale. The raw materials are mixed in precise proportions and subjected to controlled heating in industrial furnaces. The resulting product is then processed to achieve the desired purity and particle size.
化学反応の分析
Types of Reactions: Zinc zirconium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Some notable reactions include:
Oxidation: Zinc zirconium compounds can be oxidized to form zinc oxide and zirconium dioxide.
Reduction: These compounds can be reduced using hydrogen or other reducing agents to yield metallic zinc and zirconium.
Substitution: Zinc zirconium compounds can participate in substitution reactions with halides and other reactive species.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, air, and other oxidizing agents are commonly used in oxidation reactions.
Reducing Agents: Hydrogen, carbon monoxide, and other reducing agents are used in reduction reactions.
Reaction Conditions: High temperatures and controlled atmospheres are often required to facilitate these reactions.
Major Products: The major products formed from these reactions include zinc oxide, zirconium dioxide, and various intermediate compounds depending on the specific reaction conditions .
科学的研究の応用
Zinc zirconium compounds have a wide range of scientific research applications, including but not limited to:
作用機序
The mechanism of action of zinc zirconium compounds involves several molecular targets and pathways:
Catalytic Activity: Zinc zirconium compounds act as Lewis acids, facilitating various organic transformations by stabilizing reaction intermediates.
Antimicrobial Properties: The production of reactive oxygen species by zinc zirconium compounds leads to membrane lipid peroxidation, causing cell membrane damage and reducing cell viability.
Biomedical Applications: In drug delivery, zinc zirconium compounds can encapsulate therapeutic agents, allowing for controlled release and targeted delivery.
類似化合物との比較
Zinc zirconium compounds can be compared with other similar compounds such as zinc oxide, zirconium dioxide, and zinc titanate:
Zinc Oxide: Known for its antimicrobial properties and use in sunscreens and cosmetics. Zinc zirconium compounds offer enhanced stability and catalytic activity.
Zirconium Dioxide: Widely used in ceramics and as a refractory material. Zinc zirconium compounds provide additional functionalities such as catalytic properties.
特性
CAS番号 |
37295-29-7 |
|---|---|
分子式 |
Zn3Zr |
分子量 |
287.4 g/mol |
IUPAC名 |
zinc;zirconium |
InChI |
InChI=1S/3Zn.Zr |
InChIキー |
QMGSCCRUAVAONE-UHFFFAOYSA-N |
正規SMILES |
[Zn].[Zn].[Zn].[Zr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


